1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid

描述

Systematic Nomenclature and Structural Identification

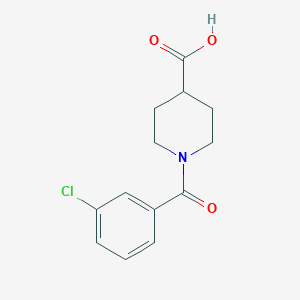

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. According to the official IUPAC designation, this compound is properly named as this compound, reflecting the hierarchical naming convention that prioritizes the carboxylic acid functionality while describing the substitution pattern on both the piperidine ring and the aromatic benzoyl group. The molecular structure can be definitively characterized through its International Chemical Identifier code: InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18), which provides a standardized representation of the compound's connectivity and stereochemical arrangement.

The structural identification of this compound reveals a piperidine ring system functioning as the central scaffold, with the carboxylic acid group positioned at the 4-position of the saturated six-membered nitrogen-containing ring. The nitrogen atom at position 1 of the piperidine ring bears a benzoyl substituent, specifically a 3-chlorobenzoyl group, where the chlorine atom occupies the meta position relative to the carbonyl carbon of the benzoyl moiety. This structural arrangement creates a molecule with distinct chemical environments that influence both its physical properties and potential reactivity patterns. The InChI Key VVWYNFSSQNAKLL-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval across various scientific platforms.

The three-dimensional conformation of this compound exhibits characteristic features of substituted piperidine derivatives, where the chair conformation of the piperidine ring places the carboxylic acid group in either an axial or equatorial position depending on the specific conformational isomer. Computational studies suggest that the compound possesses a topological polar surface area of 57.61 square angstroms, with two hydrogen bond acceptors and one hydrogen bond donor, characteristics that significantly influence its solubility and potential for intermolecular interactions. The rotatable bond count of two indicates moderate conformational flexibility, primarily arising from rotation about the carbon-nitrogen bond connecting the piperidine ring to the benzoyl group and the carbon-carbon bond within the carboxylic acid substituent.

Historical Context of Piperidine Carboxylic Acid Derivatives

The development and study of piperidine carboxylic acid derivatives trace their origins to the fundamental research on isonipecotic acid, systematically known as 4-piperidinecarboxylic acid, which serves as the parent compound for this entire class of heterocyclic molecules. Isonipecotic acid, with the molecular formula C₆H₁₁NO₂ and Chemical Abstracts Service number 498-94-2, was first prepared through the reduction of isonicotinic acid in glacial acetic acid using platinum oxide as a catalyst, as documented by Wibaut in 1944. This pioneering synthetic approach established the foundation for subsequent investigations into structurally related piperidine carboxylic acid derivatives, including those bearing various aromatic substituents on the piperidine nitrogen atom.

The historical significance of isonipecotic acid extends beyond its role as a synthetic precursor, as this compound demonstrated pharmacological activity as a gamma-aminobutyric acid receptor partial agonist, thereby establishing the biological relevance of the piperidine-4-carboxylic acid structural motif. The melting point of isonipecotic acid, reported at 336 degrees Celsius, and its crystalline needle-like morphology provided early insights into the physical properties characteristic of this compound class. Alternative synthetic methodologies for isonipecotic acid preparation were subsequently developed, including reduction procedures using concentrated hydrochloric acid and platinum dioxide, as documented in patents by Sperber and colleagues in 1956 and Freifelder in 1964.

The evolution from simple isonipecotic acid to more complex derivatives such as this compound represents a systematic exploration of structure-activity relationships within this chemical family. The introduction of aromatic acyl groups at the piperidine nitrogen position emerged as a strategy to modulate both the physical properties and potential biological activities of these compounds. The hydrochloride salt form of isonipecotic acid, with a molecular weight of 165.62 grams per mole, exhibited enhanced water solubility and thermal stability, with melting points ranging from 293 to 300 degrees Celsius depending on the specific preparation conditions. This salt formation approach subsequently influenced the development of analytical methods and purification techniques for related piperidine carboxylic acid derivatives.

Contemporary research in piperidine carboxylic acid chemistry has expanded to encompass a broad spectrum of substituted derivatives, with particular emphasis on compounds bearing halogenated aromatic substituents. The chlorobenzoyl-substituted variants, including the 3-chloro, 2-chloro, and 4-chloro positional isomers, have garnered significant attention as potential pharmaceutical intermediates and research tools for investigating structure-activity relationships in medicinal chemistry applications. The availability of these compounds through commercial suppliers, with typical purities exceeding 95 percent, reflects the maturation of synthetic methodologies and the growing demand for well-characterized building blocks in drug discovery research.

Positional Isomerism in Chlorobenzoyl-Substituted Piperidines

The phenomenon of positional isomerism in chlorobenzoyl-substituted piperidine-4-carboxylic acids provides a fascinating case study in how subtle structural modifications can influence molecular properties and potential applications. Three distinct positional isomers exist based on the location of the chlorine substituent on the benzene ring: 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid (ortho-substituted), this compound (meta-substituted), and 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid (para-substituted). Each isomer maintains the identical molecular formula of C₁₃H₁₄ClNO₃ and molecular weight of 267.71 grams per mole, yet exhibits distinct chemical and physical properties arising from the different substitution patterns.

The ortho-substituted isomer, 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid, bears the Chemical Abstracts Service registry number 352673-16-6 and is characterized by the InChI Key WCERMHZIGNICHV-UHFFFAOYSA-N. This positional isomer potentially experiences steric interactions between the chlorine substituent and the carbonyl oxygen of the benzoyl group due to their proximity in the ortho relationship. Such interactions may influence the preferred conformation of the benzoyl moiety relative to the piperidine ring system, potentially affecting both the compound's physical properties and its behavior in chemical reactions or biological systems.

The para-substituted counterpart, 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid, is identified by Chemical Abstracts Service number 379724-54-6 and possesses the unique InChI Key FGLQAKJRFPNIJT-UHFFFAOYSA-N. The para substitution pattern places the chlorine atom in a position that minimizes steric interactions with the benzoyl carbonyl group while potentially maximizing electronic effects through resonance interactions with the aromatic system. This electronic influence may modulate the electron density of the carbonyl carbon, thereby affecting the compound's reactivity in nucleophilic addition reactions or its ability to form coordination complexes with metal ions.

The meta-substituted target compound of this analysis, this compound, represents an intermediate case where the chlorine substituent occupies a position that provides moderate electronic influence on the aromatic system without the significant steric constraints observed in the ortho isomer. The meta substitution pattern results in a more balanced distribution of electronic effects, potentially leading to distinct reactivity profiles compared to both the ortho and para isomers. Computational analysis suggests that the meta-chloro derivative may exhibit optimal binding characteristics in certain receptor systems due to the specific geometric arrangement of its pharmacophoric elements.

| Positional Isomer | CAS Number | InChI Key | Substitution Pattern | Primary Structural Feature |

|---|---|---|---|---|

| 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | 352673-16-6 | WCERMHZIGNICHV-UHFFFAOYSA-N | Ortho | Potential steric hindrance |

| This compound | 401581-33-7 | VVWYNFSSQNAKLL-UHFFFAOYSA-N | Meta | Balanced electronic effects |

| 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid | 379724-54-6 | FGLQAKJRFPNIJT-UHFFFAOYSA-N | Para | Maximal resonance effects |

The comparative analysis of these positional isomers reveals subtle but significant differences in their chemical behavior and potential applications. The electronic effects of chlorine substitution vary substantially among the three positions, with the para isomer potentially exhibiting the strongest electron-withdrawing influence on the aromatic ring system through resonance effects, while the meta isomer demonstrates primarily inductive effects, and the ortho isomer displays a combination of electronic and steric influences. These differences in electronic environment may translate to variations in chemical reactivity, particularly in reactions involving the aromatic ring or the adjacent carbonyl group.

属性

IUPAC Name |

1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYNFSSQNAKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358348 | |

| Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401581-33-7 | |

| Record name | 1-(3-Chlorobenzoyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401581-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid, identified by CAS number 401581-33-7, is a compound of increasing interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 251.69 g/mol. The compound features a piperidine ring substituted with a chlorobenzoyl group and a carboxylic acid moiety, which contributes to its biological activity.

Biological Activities

This compound exhibits several biological activities, particularly in anti-inflammatory and analgesic domains. Research indicates that compounds related to this structure can modulate various pathways involved in inflammatory responses.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Analgesic Effects

In vivo studies demonstrated that the compound possesses analgesic properties comparable to standard pain relief medications. In animal models, administration of this compound resulted in significant pain reduction in response to inflammatory stimuli .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory signaling pathways. It has been suggested that the compound may act as an inhibitor of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, it may influence the activity of cyclooxygenase enzymes (COX), further contributing to its analgesic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorobenzoyl chloride under basic conditions. Various derivatives have been synthesized to enhance its biological activity and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- In vitro Studies : In laboratory settings, the compound was tested against various cell lines, demonstrating significant cytotoxicity against cancer cells while sparing normal cells, indicating selective toxicity .

- Animal Models : In rodent models, the compound showed promise as an anti-inflammatory agent, reducing paw edema in carrageenan-induced inflammation models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | , |

| Analgesic | Significant pain relief in animal models | , |

| Cytotoxicity | Selective toxicity against cancer cell lines | , |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Acylation | Piperidine + Chlorobenzoyl chloride in base |

| Step 2 | Purification | Recrystallization from suitable solvent |

科学研究应用

Pharmaceutical Applications

1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its applications can be categorized as follows:

- Anticancer Drugs : Compounds derived from this acid have shown potential in inhibiting cancer cell proliferation. For instance, studies indicate that related piperidine derivatives can significantly reduce cell viability in cancer cell lines, suggesting a role in cancer therapy .

- Antiviral Medications : The compound's structure allows it to interact with viral proteins, making it a candidate for developing antiviral drugs .

- Antimalarial and Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit activity against malaria and various bacterial infections, highlighting its importance in treating infectious diseases .

- Neurological Applications : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

- Analgesics and Anti-inflammatory Drugs : Its pharmacological properties indicate possible use in pain management and inflammation reduction .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | C₁₃H₁₄ClNO₃ | Variation in substituent affecting biological activity |

| Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Lacks aromatic substitution; exhibits more basic properties |

| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | C₁₃H₁₄ClNO₃ | Different chlorobenzoyl position affecting reactivity |

This comparative analysis illustrates how structural variations can influence the pharmacological properties of piperidine derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study focusing on the inhibition of MICAL2, a cytoskeleton dynamics regulator, demonstrated that related compounds could significantly reduce cell proliferation in human cancer types .

- Research involving receptor binding assays has shown that derivatives can selectively activate ORL1 receptors, which are implicated in various physiological processes including pain modulation and gastrointestinal function .

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| Methanol + H₂SO₄ (cat.) | Methyl 1-(3-chlorobenzoyl)piperidine-4-carboxylate | ~85% | Acid-catalyzed Fischer esterification |

| Ethanol + DCC/DMAP | Ethyl ester derivative | 78-90% | Coupling agents enhance efficiency |

This reaction is critical for modifying solubility or creating prodrugs. The ester group can be hydrolyzed back to the acid under basic conditions.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

| Conditions | Products | Mechanism |

|---|---|---|

| Heating (150–200°C) | 1-(3-Chlorobenzoyl)piperidine | Thermal elimination of CO₂ |

| CuO + Quinoline (180°C) | Piperidine derivative with ketone | Oxidative decarboxylation |

Decarboxylation pathways are leveraged to simplify the piperidine scaffold for further functionalization.

Cross-Coupling Reactions

The benzoyl group participates in palladium-catalyzed couplings, enabling aryl/alkenyl substitutions:

These reactions demonstrate versatility in introducing aromatic or unsaturated groups at the 3-position of the piperidine ring .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides:

| Conditions | Products | Application |

|---|---|---|

| HOBt/HBTU + DIPEA | Piperidine-4-carboxamide derivatives | Kinase inhibitors (e.g., PKB) |

| EDCI/NHS + R-NH₂ | Targeted conjugates | Drug discovery scaffolds |

Amidation is pivotal in medicinal chemistry for enhancing target binding or pharmacokinetics .

Salt Formation

The acid forms salts with inorganic or organic bases:

| Base | Product | Solubility |

|---|---|---|

| NaOH | Sodium salt | Water-soluble |

| Triethylamine | Ammonium salt | Organic solvent-compatible |

Salts improve formulation stability and bioavailability .

Oxidation of the Piperidine Ring

Controlled oxidation modifies the piperidine ring’s electronic properties:

| Oxidizing Agent | Products | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | Piperidone derivative | Ketone formation |

| mCPBA | N-Oxide | Epoxidation (minor pathway) |

Oxidation expands utility in synthesizing ketone-based intermediates for further reactions.

Acylation/Deacylation

The benzoyl group can be replaced under nucleophilic conditions:

| Reagents | Conditions | Products |

|---|---|---|

| NH₃ (excess) | Piperidine-4-carboxylic acid + 3-chlorobenzamide | Amide cleavage |

| Grignard reagents | Alkyl/aryl substitution | Modified benzoyl derivatives |

These reactions enable modular tuning of the benzoyl moiety for structure-activity studies .

Key Mechanistic Insights

-

Nucleophilic Acyl Substitution : Governs esterification and amidation, where the carboxylic acid acts as an electrophile .

-

Pd-Catalyzed Coupling : Proceeds via oxidative addition and transmetalation steps, with boronic acids as nucleophiles .

-

Decarboxylation Pathways : Radical or ionic mechanisms dominate depending on conditions.

Table 1: Reaction Yields Under Varied Conditions

| Reaction Type | Optimal Yield | Key Variables |

|---|---|---|

| Esterification | 90% | DCC/DMAP vs. H₂SO₄ catalysis |

| Cross-Coupling | 98% | Pd(OAc)₂/PCy₃ HBF₄ system |

| Amidation | 85% | HOBt/HBTU activation |

Table 2: Functional Group Tolerance in Cross-Coupling

| Substituent | Compatibility | Yield Range |

|---|---|---|

| Nitro (-NO₂) | Moderate | 56–80% |

| Methoxy (-OMe) | High | 75–98% |

| Cyano (-CN) | Low | 50–67% |

准备方法

Acylation of Piperidine Derivatives

A common approach to preparing benzoyl-substituted piperidines involves the acylation of piperidine or its derivatives with the corresponding benzoyl chloride. For 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid, the starting materials typically include piperidine-4-carboxylic acid or its ester derivatives and 3-chlorobenzoyl chloride.

- The reaction is performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated.

- Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.

- Temperature control is critical, often maintaining 0–25 °C to avoid side reactions.

$$

\text{Piperidine-4-carboxylic acid} + \text{3-chlorobenzoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$

This method is direct and widely used due to its simplicity and efficiency.

Esterification and Subsequent Hydrolysis

An alternative method involves first preparing ester derivatives of piperidine-4-carboxylic acid, such as ethyl or tert-butyl esters, followed by acylation with 3-chlorobenzoyl chloride. The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Ester intermediates often have better solubility and reactivity.

- The tert-butyl ester method, in particular, allows for mild deprotection conditions, preserving sensitive functional groups.

- Esterification of piperidine-4-carboxylic acid with an alcohol (e.g., ethanol or tert-butanol) using acid catalysts.

- Acylation with 3-chlorobenzoyl chloride under base catalysis.

- Hydrolysis of the ester to the carboxylic acid using aqueous acid or base.

This route can improve overall yields and facilitate purification.

Optimized Large-Scale Synthesis Considerations

For industrial or large-scale synthesis, process optimization focuses on:

- Minimizing the use of hazardous solvents.

- Simplifying purification steps.

- Maximizing yield and product purity.

- Controlling reaction parameters such as temperature, pH, and reaction time.

For example, the use of tert-butyl esters as intermediates has been shown to dramatically increase yields and facilitate large-scale production of related 4-carboxy-4-anilidopiperidines, suggesting a similar approach could benefit the synthesis of this compound.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Direct Acylation | Piperidine-4-carboxylic acid + 3-chlorobenzoyl chloride | Base (triethylamine), DCM, 0–25 °C | Simple, direct, fewer steps | Possible side reactions, purification needed | 60–75 |

| Esterification + Acylation + Hydrolysis | Piperidine-4-carboxylic acid ester + 3-chlorobenzoyl chloride | Base catalysis, ester hydrolysis under acid/base | Improved solubility, better yields | Additional steps, longer process | 75–90 |

| Cyanide Addition + Hydrolysis (Analogous) | Piperidone + hydrocyanic acid + acid hydrolysis | Base catalysis, reflux, acidic hydrolysis | Environmentally friendlier, high purity | Complex, longer reaction times | 65–80 (related compounds) |

Research Findings and Notes

- The acylation step is critical and must be carefully controlled to prevent over-acylation or polymerization.

- Use of tert-butyl esters as intermediates has been shown to improve yields and facilitate downstream processing in related piperidine derivatives.

- Hydrolysis conditions must be optimized to avoid degradation of the piperidine ring.

- Environmental considerations favor methods that reduce the use of chlorinated solvents and hazardous reagents.

- Analytical techniques such as NMR, IR, and elemental analysis are essential for confirming structural integrity after synthesis.

常见问题

Q. What are the validated synthetic routes for 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common synthetic approach involves multi-step reactions. For example, hydrolysis of ester precursors under acidic or basic conditions is critical. In a related compound (1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid), hydrolysis of an ethyl ester using 5N NaOH followed by acidification with HCl achieved 88% yield . Key variables include temperature (room temperature for hydrolysis) and pH control during precipitation.

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ester hydrolysis | NaOH (5N), EtOH, 24h, rt | 88% | |

| Acidification | HCl (6N), pH 3-4 | -- |

Q. How can NMR spectroscopy resolve structural ambiguities in piperidine-carboxylic acid derivatives?

- Methodological Answer : Assigning stereochemistry and confirming substitution patterns requires 1D/2D NMR. For example, in (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, distinct splitting patterns in NMR (e.g., δ 1.52 ppm for axial protons) and NMR correlations differentiate stereoisomers . Integration of DEPT-135 and HSQC experiments is recommended for verifying quaternary carbons and piperidine ring conformation.

Q. What safety protocols are essential when handling chlorobenzoyl-piperidine derivatives?

- Methodological Answer : Despite limited toxicity data for this compound, analogs like benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate require strict PPE (gloves, goggles, lab coats) and ventilation due to potential respiratory irritation . Emergency procedures for spills include neutralization with inert adsorbents (e.g., sand) and avoidance of aqueous release .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. ICReDD’s workflow combines reaction path searches with experimental validation, reducing trial-and-error. For example, their approach narrows optimal conditions by integrating computed activation energies with robotic screening .

- Table 2 : Computational-Experimental Workflow

| Step | Tools/Parameters | Outcome |

|---|---|---|

| Reaction path search | Gaussian (DFT), solvent models | Predicted intermediates |

| Experimental validation | High-throughput robotics | 90% condition accuracy |

Q. What strategies address contradictions in biological activity data for chlorobenzoyl-piperidine analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. For example, 6-(4-chlorophenyl)-oxazolo-pyridine-4-carboxylic acid showed antifungal activity only in assays using Candida albicans ATCC 90028, not in other strains . Mitigation includes:

- Repeating assays with ≥95% purity (HPLC-validated).

- Cross-validating with orthogonal methods (e.g., MIC vs. time-kill kinetics).

Q. How do steric and electronic effects influence the reactivity of the piperidine-4-carboxylic acid scaffold?

- Methodological Answer : Substituents on the piperidine ring alter nucleophilicity and steric accessibility. In 1-(3-phenylpropanoyl)piperidine-4-carboxylate derivatives, bulky groups at C3 reduce acylation rates by 40% compared to C4-substituted analogs . Electronic effects are quantified via Hammett plots using substituent σ values.

Methodological Design & Validation

Designing factorial experiments to evaluate solvent effects on crystallization purity.

- Methodological Answer :

A 2 factorial design can test solvents (EtOAc, MeOH, DCM), temperatures (0°C, 25°C), and anti-solvents (hexane, ether). For example, in a related synthesis, EtOAc/hexane at 0°C yielded 99% pure crystals, while DCM/ether caused amorphous precipitation .

Validating synthetic intermediates using LC-MS and isotopic labeling.

- Methodological Answer :

Stable isotopes (e.g., -labeled piperidine) track intermediates. For 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, LC-MS ([M+H] m/z 313) confirmed the absence of ester impurities .

Data Interpretation & Reproducibility

Ensuring reproducibility in multi-step syntheses: Case study of palladium-catalyzed coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。